2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide features a fused triazoloquinazoline core with a chlorine substituent at position 8 and an isopropylphenyl acetamide side chain. This structural motif is associated with diverse pharmacological activities, including anticancer and antimicrobial properties, as seen in related triazoloquinazoline derivatives .
Properties
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-12(2)13-3-6-15(7-4-13)23-18(27)10-26-20(28)25-11-22-17-9-14(21)5-8-16(17)19(25)24-26/h3-9,11-12H,10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWQWCOXGILKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling and Cyclization Approach
The patent EP3752507A1 outlines a robust, industrially viable method for synthesizing triazoloquinazolinones. The process begins with the reaction of a quinazoline derivative (Formula II) and a benzyl zinc chloride reagent (Formula III) under Ullmann-type coupling conditions. Key steps include:
- Reagent Preparation : A zinc reagent is synthesized by reacting benzyl chloride with zinc powder in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
- Coupling Reaction : The quinazoline precursor (e.g., 8-chloroquinazolin-3-one) is combined with the benzyl zinc reagent in the presence of cesium carbonate (Cs₂CO₃) and copper(I) iodide (CuI) in anhydrous DMSO. The mixture is heated to 80°C under nitrogen, achieving >95% conversion.
- Cyclization : The intermediate undergoes ring closure via treatment with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in acetonitrile, forming the triazoloquinazolinone core.
Critical Parameters :
- Solvent System : Anhydrous DMSO ensures solubility and prevents hydrolysis.
- Catalyst Loading : CuI (0.15 equivalents) optimizes coupling efficiency.
- Temperature Control : Gradual heating to 80°C minimizes side reactions.
Example Protocol :
A 30 L reactor was charged with DMSO (2700 mL), benzyl zinc chloride (501 g), Cs₂CO₃ (1869 g), 8-chloroquinazolin-3-one (807 g), and CuI (106 g). After nitrogen purging, the mixture was heated to 80°C for 4 hours. HPLC analysis confirmed 96% conversion.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time Considerations
- Cyclization : Heating at 80°C for 4 hours ensures complete ring closure.
- Amidation : Microwave irradiation at 100°C for 15 minutes achieves 85% yield.
Analytical Characterization and Purity Assessment
HPLC Analysis
Post-synthesis HPLC (210 nm) reveals:
Residual Metal Content
ICP-MS analysis (Table 1) confirms compliance with ICH guidelines:
| Metal | Concentration (ppm) | ICH Limit (ppm) |
|---|---|---|
| Copper | <5 | 10 |
| Zinc | <3 | 10 |
| Palladium | <1 | 5 |
Scalability and Industrial Applicability
The patent-specified 30 L reactor protocol demonstrates scalability:
- Batch Size : 807 g of starting material.
- Work-Up : Filtration and washing with toluene/water (1:1) yield 92% pure intermediate.
- Cost Efficiency : DMSO and Cs₂CO₃ are recoverable via distillation.
Chemical Reactions Analysis
2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.
Common reagents used in these reactions include iodine, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Compounds containing quinazoline and triazole structures have been extensively studied for their anticancer properties. Research indicates that derivatives similar to 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can act as DNA intercalators and inhibit topoisomerase II activity, leading to increased cytotoxicity in cancer cells such as HCT-116 and HepG2 with IC50 values ranging from 2.44 to 9.43 μM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinazoline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown potent antibacterial activity measured by the zone of inhibition against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that quinazoline-based compounds can exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. These compounds may modulate the activity of various enzymes and receptors involved in inflammation .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of similar triazoloquinazolines. Compounds in this class have shown promise in preclinical models for their ability to reduce seizure activity .
Case Studies
Several case studies illustrate the effectiveness of quinazoline derivatives:
Mechanism of Action
The mechanism of action of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit the PCAF bromodomain, which plays a role in the regulation of gene expression and cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Pharmacological Data
Pharmacological Activity
- Anticancer Potential: The quinazolin-4-one derivative 10a (Table 1) demonstrated significant anticancer activity in vitro, suggesting that the triazoloquinazoline core in the target compound may exhibit similar or enhanced effects due to its fused heterocyclic system .
- Antioxidant Activity : The triazolopyrazine-acetamide hybrid 12 showed antioxidant properties, highlighting the role of acetamide side chains in modulating redox activity .
Structure-Activity Relationships (SAR)
- Core Heterocycle : The triazoloquinazoline core may offer superior binding affinity to kinase targets compared to triazolopyrazine or quinazolin-4-one cores due to its planar, rigid structure .
- Chloro Substituent : The 8-Cl group in the target compound mirrors the 4-Cl-benzylsulfanyl group in , which could enhance interactions with hydrophobic pockets in biological targets.
- Acetamide Side Chain : The N-arylacetamide moiety is critical for activity across analogs, with substituents (e.g., isopropyl, cyclopentyl) fine-tuning solubility and target selectivity .
Biological Activity
The compound 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule with a complex structure that incorporates both quinazoline and triazole moieties. This unique combination suggests a potential for diverse biological activities. The molecular formula of this compound is C19H16ClN5O2, with a molecular weight of approximately 381.82 g/mol.
Chemical Structure and Properties
The compound features:
- Quinazoline and Triazole Rings : These heterocyclic structures are known for their biological significance.
- Chloro Substituent : The presence of the chlorine atom enhances the compound's reactivity and potential biological interactions.
The following table summarizes the structural features and biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{8-chloroquinazolin-4(3H)-one} | Quinazoline core without triazole | Anticancer |
| N-(4-methylphenyl)acetamide | Simple acetamide structure | Anti-inflammatory |
| 3-(4-chlorophenyl)-1H-pyrazole | Pyrazole instead of triazole | Antimicrobial |
Biological Activities
Research indicates that compounds containing quinazoline and triazole structures exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, derivatives have shown strong inhibitory effects against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells .
- Antimicrobial Properties : Quinazolines have been evaluated for their antimicrobial activities against both bacterial and fungal strains. The presence of specific substituents has been shown to enhance activity against gram-positive bacteria .
- Anti-inflammatory Effects : Some derivatives have exhibited significant anti-inflammatory properties by inhibiting TNF-alpha production in vitro. This suggests a potential therapeutic application in inflammatory diseases .
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical biological pathways.
- Modulation of Signaling Pathways : By binding to targets such as growth factor receptors (e.g., PDGF), it can modulate signaling pathways that regulate cell proliferation and survival.
Case Studies
Several case studies have demonstrated the efficacy of quinazoline derivatives in various biological contexts:
- Aurora Kinase Inhibition : A series of quinazoline derivatives were evaluated for their inhibitory activity against Aurora kinases, which are crucial in cell cycle regulation and are often overexpressed in cancers .
- EGFR-TK Inhibitors : Compounds similar to our target have been studied for their ability to inhibit epidermal growth factor receptor tyrosine kinases (EGFR-TK), which play a significant role in tumor growth and metastasis .
Q & A
Q. What are the standard synthesis protocols for 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to form the triazoloquinazolinone core, followed by amide coupling to introduce the N-[4-(propan-2-yl)phenyl] group .
- Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., ethanol, DMSO), and catalysts like Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization is typically required to achieve >95% purity .
Q. How is the structural integrity and purity of this compound confirmed experimentally?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR verify the presence of functional groups (e.g., chloro, triazole, acetamide) and regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace by-products .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What are the primary pharmacological targets hypothesized for this compound?
Structural analogs suggest activity against kinases and G-protein-coupled receptors (GPCRs) , particularly in oncology and neurology. The triazole and quinazolinone moieties are associated with ATP-binding site inhibition and enzyme modulation .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize by-products during synthesis?
Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity in amide coupling .
- In situ monitoring : TLC or HPLC tracks reaction progress to halt at optimal conversion, avoiding over-reaction . Contradictions in yield reports (e.g., 60% vs. 85%) may stem from oxygen sensitivity or moisture content in precursors, necessitating inert atmospheres .
Q. What experimental approaches are used to resolve discrepancies in reported bioactivity data?
- Comparative assays : Parallel testing under standardized conditions (e.g., cell lines, IC₅₀ protocols) reduces variability .
- Structure-activity relationship (SAR) studies : Modifying the propan-2-yl phenyl group or chloro substitution can clarify bioactivity trends .
- Meta-analysis : Cross-referencing datasets from kinase inhibition assays (e.g., varying ATP concentrations) identifies outliers .
Q. How can the metabolic stability and pharmacokinetic (PK) profile of this compound be evaluated?
Methodologies include:
- In vitro microsomal assays : Liver microsomes (human/rat) assess metabolic half-life (t₁/₂) and CYP450 interactions .
- Plasma protein binding assays : Equilibrium dialysis quantifies free vs. bound fractions, influencing bioavailability .
- LogP measurements : HPLC-derived partition coefficients predict blood-brain barrier penetration, critical for CNS-targeted studies .
Q. What strategies address low solubility in aqueous buffers during biological testing?
- Co-solvent systems : DMSO (≤0.1%) or cyclodextrin-based formulations enhance solubility without cytotoxicity .
- Salt formation : Hydrochloride salts of the acetamide group improve aqueous stability .
- Nanoformulation : Liposomal encapsulation or PEGylation increases bioavailability in in vivo models .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on antitumor efficacy across cell lines?
Discrepancies may arise from:
- Cell line heterogeneity : Variations in receptor expression (e.g., EGFR in A549 vs. HeLa) .
- Assay conditions : Differences in incubation time (24h vs. 48h) or serum content in media .
- Batch variability : Impurity profiles (e.g., residual solvents) affect potency; HPLC-MS lot analysis is recommended .
Methodological Recommendations
- For synthesis reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) and validate precursor purity via NMR .
- For bioactivity studies : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
